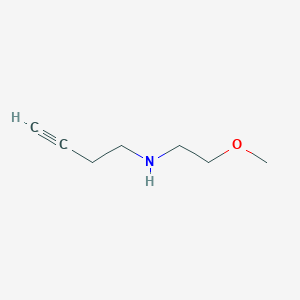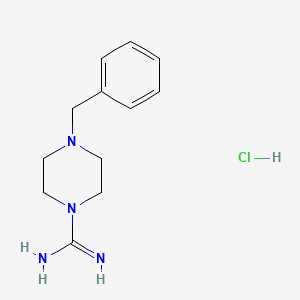
(But-3-yn-1-yl)(2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(But-3-yn-1-yl)(2-methoxyethyl)amine” is a chemical compound with the CAS Number 1248404-06-9 . It has a molecular weight of 127.19 and its IUPAC name is N-(2-methoxyethyl)-3-butyn-1-amine .
Synthesis Analysis
This compound can be used as a reagent to synthesize dialkynylamides from diacids . It can also be used for the post-polymerization modification of poly (2-alkyl/aryl-2-oxazoline)s (PAOx) polymer by amidation of its methyl ester side chains .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO/c1-3-4-5-8-6-7-9-2/h1,8H,4-7H2,2H3 . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
This compound can be used in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivative . It can also act as a crosslinker which can bind with resin as well as nanocrystalline cellulose to facilitate the terminal alkyne group for further functionalizations .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 127.19 and its IUPAC name is N-(2-methoxyethyl)-3-butyn-1-amine .
Scientific Research Applications
Proteomic Cysteine Probe
“(But-3-yn-1-yl)(2-methoxyethyl)amine” could potentially be used as a proteomic cysteine probe . Proteomic cysteine probes are used to study protein function, structure, and interactions in biological systems. They can help identify and quantify cysteine-containing peptides in complex biological samples .
Acetylcholinesterase Inhibitors
This compound could potentially be used in the synthesis of acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are drugs that increase the levels of acetylcholine, a neurotransmitter, in the brain. They are used to treat diseases like Alzheimer’s and Parkinson’s .
Synthesis of Bioactive Agents
“(But-3-yn-1-yl)(2-methoxyethyl)amine” could potentially be used in the synthesis of bioactive agents . Bioactive agents have biological effects on living tissues, and they are often used in the development of new drugs .
Intermediate in Organic Synthesis
This compound could potentially be used as an intermediate in organic synthesis . Intermediates are compounds that are formed and consumed during the course of a chemical reaction .
Synthesis of Natural Product Derivatives
“(But-3-yn-1-yl)(2-methoxyethyl)amine” could potentially be used in the synthesis of natural product derivatives . Natural product derivatives are compounds that are derived from natural sources and have been modified to improve their properties .
Development of Potent Bioactive Agents
This compound could potentially be used in the development of potent bioactive agents . Potent bioactive agents are compounds that have a strong biological effect on living tissues .
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
N-(2-methoxyethyl)but-3-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-4-5-8-6-7-9-2/h1,8H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREFPOJIEPFLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3005529.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3005534.png)
![3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3005535.png)
![1-(4-chlorobenzyl)-3'-(3-ethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3005537.png)

![1,7-dimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3005542.png)


